5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride
Description
5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a methoxy-substituted benzene ring, a sulfonamide group at position 1, and a 2-aminoethyl substituent at position 3. Its molecular formula is C₉H₁₄N₂O₃S·HCl (molecular weight: 266.7 g/mol), with the SMILES string COC1=C(C=C(C=C1)CCN)S(=O)(=O)N.Cl and InChIKey PZRHMFALYBNXGC-UHFFFAOYSA-N . The compound’s structure combines aromatic, sulfonamide, and amine functionalities, making it a candidate for pharmacological studies, particularly in receptor modulation or enzyme inhibition.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-14-8-3-2-7(4-5-10)6-9(8)15(11,12)13;/h2-3,6H,4-5,10H2,1H3,(H2,11,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIZOOMWMXYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride, also known as AEBSF, is serine proteases . Serine proteases are a type of protease, a group of enzymes that break down proteins and peptides. They play a crucial role in numerous biological processes, including digestion, immune response, blood clotting, and cell division.
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases. It achieves this by covalently modifying the hydroxyl group of serine residues in the protease, which prevents the enzyme from catalyzing the breakdown of proteins. This modification adds an additional 183.0354 Da to each modified residue.
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can influence the coagulation cascade , a series of reactions that ultimately form a clot to prevent bleeding. Serine proteases like thrombin play a key role in this process. Additionally, AEBSF can impact the complement system , an immune response that helps antibodies clear pathogens from an organism.
Pharmacokinetics
It’s known that aebsf is water-soluble, which could influence its bioavailability and distribution throughout the body.
Result of Action
The inhibition of serine proteases by AEBSF can have various molecular and cellular effects, depending on the specific protease being targeted. For example, inhibiting thrombin can prevent blood clot formation, while inhibiting trypsin can affect protein digestion.
Action Environment
The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For instance, AEBSF is more stable at low pH values. Therefore, the acidity of the environment in which AEBSF is present can impact its effectiveness as a serine protease inhibitor.
Biological Activity
5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a methoxy-substituted aromatic ring. Its chemical structure can be represented as follows:
- Chemical Formula : C₉H₁₃N₃O₂S·HCl
- Molecular Weight : 233.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
- Receptor Modulation : The compound may act on specific receptors, potentially influencing neurotransmitter systems.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells. The exact mechanism remains under investigation.
- Anti-inflammatory Effects : There is evidence to suggest that this compound may also exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-(2-Aminoethyl)-2-methoxybenzene-1-sulfonamide HCl | High | Moderate | Present |
| Sulfanilamide | Moderate | Low | Absent |
| Trimethoprim | High | Low | Absent |
Scientific Research Applications
Synthesis of Tamsulosin
Tamsulosin is a medication that selectively blocks alpha-1 adrenergic receptors, providing relief from urinary retention associated with BPH without significantly affecting blood pressure. The synthesis of tamsulosin often involves the use of 5-(2-aminoethyl)-2-methoxybenzene-1-sulfonamide hydrochloride as a critical intermediate.
Synthesis Pathway
- Starting Materials : The synthesis typically begins with methylbenzylketone, which undergoes reductive amination to form the desired amine structure.
- Optical Purity : The process is designed to yield optically pure forms of the compound, with methods such as diastereomeric resolution using tartaric acid to achieve high optical purity (greater than 99%) .
Pharmacological Properties
The pharmacological profile of this compound is notable for its selectivity and efficacy in treating urinary tract conditions.
Research Applications
Beyond its role in synthesizing tamsulosin, this compound has potential applications in various research domains:
Biochemical Studies
- Buffering Agent : It can serve as an organic buffer in biological and biochemical applications, facilitating studies involving enzyme kinetics and cellular assays .
Drug Development
- Lead Compound : The compound may be investigated as a lead structure for developing new medications targeting adrenergic receptors or related pathways in other conditions such as hypertension or heart failure .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Critical Analysis of Structural Modifications
- Electron-Withdrawing vs. Electron-Donating Groups :
- Aminoethyl Side Chain: The 2-aminoethyl group in the target compound and Sumatriptan Impurity E enables hydrogen bonding with receptors, but the indole ring in the latter confers specificity for serotonin receptors .
Q & A
Q. What regulatory considerations apply to preclinical studies of this compound?
- Methodological Answer : Follow ICH guidelines for:
- Impurity profiling (ICH Q3A/B): Identify and quantify synthesis byproducts (e.g., unreacted sulfonyl chloride) via LC-MS .
- Stability testing (ICH Q1A): Establish storage conditions (e.g., -20°C desiccated) to prevent hydrolysis of the sulfonamide group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
